5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-(4-methoxyphenyl)-2-methyl-6-phenyl-
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Overview
Description
N-(4-methoxyphenyl)-2-methyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest due to its potential bioactive properties. This compound belongs to the pyrrolopyrimidine family, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-methyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of microwave-assisted chemical processes to enhance reaction efficiency and yield . The intermediate p-methoxyphenylamidine undergoes intramolecular cyclization via the attack of the more nucleophilic amidino secondary amine to the enamine function, generating the pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis suggests potential scalability for industrial applications, given the efficiency and reduced reaction times associated with this method .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-methyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-(4-methoxyphenyl)-2-methyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-methyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine involves its interaction with molecular targets and pathways within cells. It is believed to exert its effects by inhibiting specific enzymes or signaling pathways that are crucial for cell proliferation and survival . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its role in disrupting cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-6-phenylthieno(2,3-d)pyrimidin-4-amine: This compound shares a similar structure and has shown comparable bioactive properties.
N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido- or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives: These derivatives are also being studied for their anticancer activities.
Uniqueness
N-(4-methoxyphenyl)-2-methyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine stands out due to its specific structural features that contribute to its unique bioactivity profile. Its combination of a pyrrolo[3,2-d]pyrimidine core with methoxyphenyl and phenyl substituents enhances its potential as a therapeutic agent .
Properties
CAS No. |
114685-09-5 |
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Molecular Formula |
C20H18N4O |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-methyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H18N4O/c1-13-21-18-12-17(14-6-4-3-5-7-14)24-19(18)20(22-13)23-15-8-10-16(25-2)11-9-15/h3-12,24H,1-2H3,(H,21,22,23) |
InChI Key |
XYGYZKHRAXHVKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=N1)NC3=CC=C(C=C3)OC)NC(=C2)C4=CC=CC=C4 |
Origin of Product |
United States |
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